Ethyl valerate, also known as ethyl pentanoate, is a colorless liquid ester with a fruity, green apple-like odor. [, , , , , , ] It is naturally found in various fruits, wines, and flowers, playing a significant role as a natural odorant. [] Ethyl valerate is primarily known for its use in the food and beverage industry as a flavoring agent, specifically for its green apple flavor profile. [, , , , , ] Additionally, it finds applications in the cosmetic and pharmaceutical industries. []
Ethyl valerate can be sourced from both natural and synthetic processes. Naturally, it can be derived from the fermentation of certain fruits or through the enzymatic action of microorganisms. Synthetic production typically involves chemical reactions between ethanol and valeric acid, often facilitated by catalysts.
Ethyl valerate belongs to the class of compounds known as esters, which are characterized by their formation from an alcohol and a carboxylic acid. It is specifically classified as a straight-chain aliphatic ester.
The synthesis of ethyl valerate can be achieved through several methods, primarily focusing on esterification reactions. The most common methods include:
Ethyl valerate can undergo various chemical reactions typical for esters:
The hydrolysis reaction can be represented as:
The mechanism for the synthesis of ethyl valerate via enzymatic methods involves several steps:
This enzymatic process typically operates at mild temperatures (30-60 °C) and neutral pH levels, making it suitable for sensitive applications .
Ethyl valerate is widely used in various fields:
Additionally, due to its biodegradable nature, ethyl valerate is being explored for applications in sustainable chemistry and green solvents .
Ethyl valerate, systematically named ethyl pentanoate under IUPAC conventions, is an organic ester with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol. Its structure consists of a pentanoyl chain (C₄H₉COO-) linked to an ethoxy group (-OC₂H₅), forming the functional group characteristic of esters (R-COO-R'). This linear aliphatic ester is also known by synonyms including ethyl valerianate and pentanoic acid ethyl ester, reflecting its derivation from valeric acid (pentanoic acid) and ethanol [2] [3].
The compound's CAS registry number is 539-82-2, and it holds key identifiers such as:
Ethyl valerate is a colorless liquid under standard conditions (25°C, 100 kPa), with physical properties that align with typical volatile esters. Key characteristics include:
Table 1: Physicochemical Properties of Ethyl Valerate
Property | Value | Conditions | Source |
---|---|---|---|
Density | 0.875–0.877 g/cm³ | 20–25°C | [3] [7] |
Boiling Point | 144–146°C | 101.3 kPa | [2] [7] |
Melting Point | -91 to -92°C | -- | [3] |
Refractive Index (nₐ) | 1.400–1.404 | 20°C | [7] |
Vapor Pressure | 3–27.3 hPa | 20–50°C | [7] |
Flash Point | 39°C (102°F) | Closed cup | [3] |
It exhibits a dielectric constant of 4.7 (18°C), indicating low polarity, and a logP (octanol-water) value of 2.3, confirming moderate hydrophobicity [6] [7]. These properties underpin its behavior in industrial formulations, such as flavor delivery systems.
Ethyl valerate is routinely identified and quantified using spectroscopic techniques:
These methods enable precise quality control in flavor, fragrance, and pharmaceutical synthesis [4].
Ethyl valerate displays limited water solubility (2.23 g/L at 25°C) due to its hydrophobic alkyl chains and non-polar ester group. However, it is fully miscible with common organic solvents such as ethanol, diethyl ether, chloroform, and benzene. This polarity profile stems from its low dielectric constant (4.7) and partition coefficient (logP = 2.3), which favor dissolution in lipophilic matrices [6] [7].
Table 2: Solubility Profile in Selected Solvents
Solvent | Miscibility | Notes |
---|---|---|
Water | Immiscible | 2.23 g/L at 25°C [7] |
Ethanol | Miscible | -- |
Diethyl Ether | Miscible | -- |
Chloroform | Miscible | -- |
Vegetable Oils | Partially soluble | Requires emulsifiers for stable dispersion |
This behavior dictates its formulation in food and cosmetic products, where it often requires solubilizing agents for aqueous applications [2] [6].
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